Adapalene

Beschreibung

Acne vulgaris is a multifactorial disorder of the pilosebaceous unit involving increased sebum production, inflammation, and hyperproliferation/hyperkeratinization of the follicular infundibulum. It is also associated with Cutibacterium acnes (also known as Propionibacterium acnes). This compound is a third-generation topical retinoid used for the treatment of acne vulgaris. This compound has similar efficacy but a superior safety profile compared to tretinoin. [Tazarotene] is more efficacious than this compound but is designated as pregnancy category X and hence is contraindicated in pregnant women. This compound can also be combined with benzoyl peroxide (BPO), which possesses bactericidal properties, and either this compound alone, or this compound BPO combination products, are commonly used to treat mild-to-severe acne. Differin®, produced by Galderma Labs, was first granted FDA approval on May 31st, 1996, as a 0.1% this compound topical solution. Differin was later made available as 0.1% gel, cream, or lotion, or 0.3% gel products. On December 8th, 2008, Galderma Labs gained FDA approval for Epiduo®, a 0.1% this compound, 2.5% BPO combination gel.

This compound is a Retinoid.

This compound is a topical retinoid-like compound, chemically similar to vitamin A. Although the exact mechanism of action is unknown, this compound binds to specific retinoic acid receptors in the nucleus, leading to specific gene expression. This agent stimulates skin growth through modulation of cellular differentiation, inflammatory processes and keratinization of follicular epithelial cells. this compound may increase dermal sensitivity to ultraviolet radiation. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for acne and has 2 investigational indications.

This compound is a topical retinoid primarily used in the treatment of acne and is also used (off-label) to treat keratosis pilaris as well as other skin conditions. It is currently marketed by Galderma under the trade names Differin in some countries, and Adaferin in India.

A naphthalene derivative that has specificity for RETINOIC ACID RECEPTORS. It is used as a DERMATOLOGIC AGENT for the treatment of ACNE.

See also: this compound; benzoyl peroxide (component of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

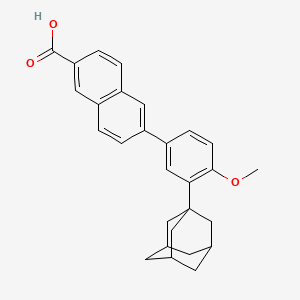

6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCDAPDGXCYOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046481 | |

| Record name | Adapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adapalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.01e-06 g/L | |

| Record name | Adapalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

106685-40-9 | |

| Record name | Adapalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adapalene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adapalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAPALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4806J2QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adapalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Adapalene's Mechanism of Action on Retinoic Acid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, represents a cornerstone in the topical treatment of acne vulgaris. Its efficacy is rooted in a distinct molecular mechanism of action centered on the selective modulation of retinoic acid receptors (RARs). This technical guide provides an in-depth exploration of this compound's interaction with RARs, the subsequent genomic and non-genomic signaling cascades, and the key experimental methodologies used to elucidate these pathways. Quantitative data are presented to offer a comparative perspective against other retinoids, and signaling and experimental workflows are visualized to facilitate a clear understanding of the core molecular processes.

Introduction to this compound and Retinoic Acid Receptors

This compound is a naphthoic acid derivative with potent retinoid-like activity but with improved chemical stability and a superior tolerability profile compared to first-generation retinoids like tretinoin.[1][[“]] Its therapeutic effects are primarily mediated through interaction with nuclear retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the steroid/thyroid hormone receptor superfamily.[3]

There are three main subtypes of RARs:

-

RARα: Ubiquitously expressed in various tissues.[4]

-

RARβ: Predominantly found in the dermis and other deep tissues.[5]

-

RARγ: The most abundant subtype in the human epidermis, accounting for approximately 90% of epidermal RARs.

These receptors do not act alone but form heterodimers with retinoid X receptors (RXRs). The resulting RAR/RXR complex functions as a transcriptional regulator by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

This compound's Selective Binding to Retinoic Acid Receptors

A defining characteristic of this compound is its high selectivity for specific RAR subtypes. Unlike tretinoin, which binds to all three RAR subtypes with high affinity, this compound demonstrates preferential binding to RARβ and RARγ. This selectivity is believed to contribute to its favorable side-effect profile, as it minimizes action on RARα, which is less predominant in the epidermis. The effect of this compound on epidermal cells, such as keratinocytes, is primarily mediated through its interaction with RARγ.

Another key distinction is that this compound does not bind to cellular retinoic acid-binding proteins (CRABPs). CRABPs are thought to regulate the intracellular concentration of natural retinoic acid available to the nuclear receptors. By bypassing this interaction, this compound may have more direct and sustained access to the nuclear RARs.

Data Presentation: Receptor Binding Affinity

The following table summarizes the quantitative binding affinity of this compound for RAR subtypes, presented as AC50 values (the concentration required to achieve 50% of the maximum agonist response).

| Compound | RARα (AC50, nM) | RARβ (AC50, nM) | RARγ (AC50, nM) | RXRα (AC50, nM) |

| This compound | 22 | 2.2 | 9.3 | > 1000 |

Data sourced from R&D Systems.

Molecular Signaling Pathway of this compound

The mechanism of this compound-mediated gene regulation follows a well-defined nuclear receptor signaling pathway.

-

Ligand Binding: this compound, being lipophilic, penetrates the cell membrane and translocates to the nucleus, where it binds to the ligand-binding domain (LBD) of RARβ or RARγ.

-

Heterodimerization: The this compound-RAR complex forms a heterodimer with an RXR.

-

DNA Binding: This activated RAR/RXR heterodimer binds to RAREs located in the promoter regions of target genes.

-

Co-regulator Exchange: In the absence of a ligand, the RAR/RXR heterodimer is often bound to a co-repressor complex (containing proteins like N-CoR or SMRT), which silences gene transcription. The binding of an agonist like this compound induces a conformational change in the RAR, leading to the dissociation of the co-repressor complex and the recruitment of a co-activator complex (which may include proteins like those of the p160/SRC family).

-

Transcriptional Activation: The co-activator complex then initiates the transcription of target genes by recruiting RNA polymerase II and modifying chromatin structure, leading to the synthesis of new mRNA and, subsequently, new proteins that carry out the biological effects.

Downstream Biological Effects

This compound's modulation of gene expression results in several key biological effects that are beneficial in the treatment of acne.

Normalization of Keratinocyte Function

-

Comedolytic Activity: this compound normalizes the differentiation of follicular epithelial cells, which is a key step in preventing the formation of microcomedones, the precursors to all acne lesions. It decreases keratinocyte proliferation and cohesiveness, thus reducing the blockage of pilosebaceous follicles.

-

Gene Regulation: this compound has been shown to induce the expression of Cellular Retinoic Acid Binding Protein II (CRABP-II) mRNA, a well-established marker of retinoid activity in the skin. This indicates successful engagement with the RAR-mediated gene expression machinery.

Anti-Inflammatory Effects

This compound possesses significant anti-inflammatory properties that operate through multiple mechanisms:

-

AP-1 Inhibition: this compound inhibits the activity of the transcription factor Activator Protein-1 (AP-1). AP-1 is a key regulator of pro-inflammatory gene expression and is involved in the breakdown of collagen. By inhibiting AP-1, this compound reduces the inflammatory response.

-

TLR-2 Downregulation: It down-regulates the expression of Toll-like receptor 2 (TLR-2) on the surface of keratinocytes and monocytes. TLR-2 recognizes Cutibacterium acnes, a bacterium implicated in acne, and its activation triggers a pro-inflammatory cascade. Reducing TLR-2 expression dampens this inflammatory response.

-

Arachidonic Acid Pathway: this compound inhibits the lipoxygenase pathway and the oxidative metabolism of arachidonic acid, thereby reducing the production of inflammatory mediators.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and selectivity of a ligand for its receptor.

-

Objective: To quantify the affinity of this compound for RARα, RARβ, and RARγ.

-

Principle: A radiolabeled ligand (e.g., ³H-retinoic acid) is incubated with a source of the receptor (e.g., cell lysates or purified receptor protein). The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

-

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates or purified nuclear receptor proteins expressing the specific RAR subtype.

-

Incubation: Incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of unlabeled this compound in a binding buffer.

-

Separation: Separate receptor-bound radioligand from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

Reporter Gene (Transactivation) Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

-

Objective: To determine if this compound acts as an agonist for RARs and to quantify its potency (EC50).

-

Principle: Host cells (e.g., HEK293 or HeLa) are co-transfected with two plasmids: an expression vector for the specific RAR subtype and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs. If this compound activates the RAR, the RAR/RXR heterodimer binds to the RAREs and drives the expression of luciferase. The light produced by the luciferase enzyme is then measured.

-

Methodology:

-

Cell Culture and Transfection: Seed cells in multi-well plates. Co-transfect the cells with the RAR expression plasmid and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for receptor expression, treat the cells with various concentrations of this compound.

-

Cell Lysis: After a further incubation period (e.g., 18-24 hours), wash the cells and lyse them to release the cellular contents, including the expressed luciferase.

-

Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence (Relative Light Units, RLU) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

GST Pull-Down Assay

This in vitro assay is used to detect direct physical interactions between proteins, such as an RAR and a co-activator or co-repressor.

-

Objective: To demonstrate that this compound binding to an RAR promotes the recruitment of co-activators and/or the dissociation of co-repressors.

-

Principle: A "bait" protein (e.g., an RAR) is expressed as a fusion protein with Glutathione-S-Transferase (GST). This GST-RAR fusion protein is immobilized on glutathione-coated beads. A "prey" protein (e.g., a co-activator like SRC-1), often radiolabeled, is incubated with the beads in the presence or absence of this compound. If there is an interaction, the prey protein will be "pulled down" with the bait protein on the beads.

-

Methodology:

-

Protein Expression: Express and purify the GST-tagged RAR (bait) and the prey protein (e.g., ³⁵S-methionine-labeled co-activator produced by in vitro transcription/translation).

-

Immobilization: Incubate the GST-RAR fusion protein with glutathione-agarose beads to immobilize the bait.

-

Binding Reaction: Incubate the immobilized bait with the labeled prey protein in a binding buffer. Include different conditions: no ligand, this compound (agonist), and potentially an antagonist as a control.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Detection: Elute the protein complexes from the beads. Analyze the eluted proteins by SDS-PAGE followed by autoradiography to detect the presence of the pulled-down prey protein.

-

Conclusion

The mechanism of action of this compound is characterized by its selective agonism of retinoic acid receptors β and γ. This targeted engagement initiates a cascade of genomic events, beginning with the formation of an RAR/RXR heterodimer, recruitment of co-activators, and binding to RAREs on target genes. The resulting modulation of gene transcription leads to the normalization of keratinocyte differentiation and potent anti-inflammatory effects through the inhibition of AP-1 and TLR-2 signaling pathways. This specific pharmacological profile, elucidated through a range of in vitro and in vivo experimental models, explains this compound's high therapeutic efficacy in acne vulgaris coupled with its enhanced tolerability compared to less selective retinoids. A thorough understanding of this mechanism is critical for the continued development of novel and improved retinoid-based therapies in dermatology.

References

- 1. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]

- 2. consensus.app [consensus.app]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

Adapalene's Molecular Function in Keratinocyte Differentiation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Adapalene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its therapeutic efficacy is rooted in its ability to modulate the complex processes of keratinocyte proliferation, differentiation, and inflammation. Unlike earlier retinoids, this compound exhibits a distinct receptor selectivity profile, affording it a superior tolerability profile. This document provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on keratinocytes, focusing on its interaction with nuclear retinoid receptors, the subsequent modulation of gene expression, and its impact on key signaling pathways. We consolidate quantitative data, present detailed experimental methodologies for studying these effects, and provide visual representations of the core pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: The Retinoic Acid Receptor (RAR) Signaling Pathway

This compound's primary molecular function is to act as a potent and selective agonist of Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily[1][2]. Its action normalizes the differentiation of follicular epithelial cells, a key factor in preventing the formation of microcomedones, the precursors to all acne lesions[1][3].

Receptor Selectivity

This compound is distinguished by its selective affinity for specific RAR subtypes. It binds with high affinity to RARγ and RARβ, but has a very low affinity for RARα[]. This is significant because RARγ is the predominant receptor subtype in the human epidermis, particularly in keratinocytes. This targeted action is believed to contribute to this compound's favorable therapeutic window, minimizing the irritation often associated with less selective retinoids like tretinoin, which binds to all three RAR subtypes.

Transcriptional Regulation

The molecular cascade initiated by this compound follows the canonical pathway for retinoid signaling:

-

Cellular Entry: Being highly lipophilic, this compound readily penetrates the hair follicle to reach the keratinocytes within the follicular epithelium.

-

Receptor Binding: Within the cytoplasm, this compound binds to its target nuclear receptors, RARγ and RARβ.

-

Heterodimerization: The this compound-RAR complex heterodimerizes with a Retinoid X Receptor (RXR).

-

Nuclear Translocation and DNA Binding: This newly formed this compound-RAR/RXR heterodimer translocates into the nucleus, where it recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of the complex to RAREs recruits co-activator or co-repressor proteins, thereby modulating the transcriptional activity of genes that govern keratinocyte proliferation, differentiation, and inflammation.

This compound's Effects on Keratinocyte Differentiation Markers

In acne, follicular hyperkeratinization involves both increased proliferation and abnormal differentiation of keratinocytes. This compound corrects this process by modulating the expression of key proteins involved in the formation of the cornified envelope. While retinoids are known to generally inhibit terminal differentiation in standard cell culture, their therapeutic effect in acne stems from normalizing the pathological state of hyper-cornification.

The table below summarizes the known effects of this compound and other retinoids on critical molecular markers of keratinocyte differentiation and function.

| Marker/Target | Protein Family / Function | Effect of this compound/Retinoic Acid | Reference |

| Transglutaminase 1 (TGM1) | Enzyme, Cornified Envelope Assembly | Down-regulates / Suppresses | |

| Filaggrin (FLG) | Cornified Envelope Precursor | Down-regulates / Suppresses | |

| Loricrin (LOR) | Cornified Envelope Protein | Modulated (Generally suppressed by Th2 cytokines, which retinoids can counteract) | |

| Involucrin (IVL) | Cornified Envelope Protein | Modulated (Generally suppressed by Th2 cytokines, which retinoids can counteract) | |

| E-Cadherin | Adhesion Molecule | Up-regulates | |

| Human Beta-Defensin 3 (hBD3) | Antimicrobial Peptide | Up-regulates | |

| Aquaporin 3 (AQP3) | Water/Glycerol Channel | Down-regulates |

Anti-Inflammatory Molecular Functions

Beyond its effects on differentiation, this compound possesses significant anti-inflammatory properties that contribute to its efficacy, particularly in inflammatory acne. These functions are mediated through RAR-independent and RAR-dependent pathways.

-

Inhibition of AP-1 Pathway: this compound inhibits the activity of the Activator Protein-1 (AP-1) transcription factor, a key regulator of inflammatory gene expression.

-

Down-regulation of TLR-2: It reduces the expression of Toll-like Receptor 2 (TLR-2) on keratinocytes. TLR-2 recognizes Cutibacterium acnes, and its down-regulation dampens the subsequent inflammatory cascade.

-

Inhibition of Arachidonic Acid Pathway: this compound inhibits lipoxygenase activity, thereby blocking the oxidative metabolism of arachidonic acid into pro-inflammatory mediators.

-

Modulation of Cytokines & NF-κB: Studies have shown this compound can reduce the expression of pro-inflammatory cytokines like CCL2 and CCL27 and decrease the phosphorylation of p65, a key component of the NF-κB signaling pathway.

Experimental Protocols for In Vitro Analysis

Investigating the molecular effects of this compound on keratinocyte differentiation typically involves a standardized set of in vitro cell culture techniques.

General Protocol: Keratinocyte Differentiation Assay

This protocol outlines a standard workflow for inducing keratinocyte differentiation and assessing the impact of this compound.

-

Cell Culture & Seeding:

-

Cell Lines: Use either primary Normal Human Epidermal Keratinocytes (NHEK) or the immortalized HaCaT keratinocyte cell line.

-

Proliferation Medium: Culture cells in a serum-free, low-calcium (<0.1 mM) medium, such as Keratinocyte Serum-Free Medium (KSFM), to maintain a proliferative, undifferentiated basal state.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows them to reach approximately 80-90% confluency before inducing differentiation.

-

-

Induction of Differentiation (The "Calcium Switch"):

-

Once cells are confluent, aspirate the low-calcium proliferation medium.

-

Wash cells once with Phosphate-Buffered Saline (PBS).

-

Add differentiation medium: the same basal medium but with the calcium concentration raised to 1.5-1.8 mM. This mimics the physiological calcium gradient in the epidermis and is a potent inducer of differentiation.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound directly to the high-calcium differentiation medium at desired final concentrations (e.g., 10 nM - 1 µM). Include a vehicle control (DMSO only).

-

Incubate cells for desired time points (e.g., 24, 48, 72 hours).

-

-

Endpoint Analysis:

-

Quantitative PCR (qPCR): Harvest cells, extract total RNA, and perform reverse transcription followed by qPCR to quantify the mRNA expression levels of differentiation markers (e.g., KRT1, KRT10, IVL, LOR, FLG, TGM1). Normalize data to a stable housekeeping gene (e.g., GAPDH).

-

Western Blotting: Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against differentiation marker proteins to determine their expression levels.

-

Immunofluorescence: Fix cells, permeabilize, and stain with fluorescently-labeled antibodies for differentiation markers. Visualize protein expression and localization using confocal microscopy.

-

Conclusion

This compound's molecular function in keratinocytes is a targeted and multifaceted process. Its primary action is the selective agonism of RARγ and RARβ, leading to the modulation of gene transcription that normalizes follicular keratinocyte differentiation. This addresses the foundational pathology of comedogenesis in acne. Concurrently, this compound exerts potent anti-inflammatory effects by inhibiting key signaling pathways such as AP-1 and NF-κB, and down-regulating the inflammatory response to cutaneous bacteria. This dual mechanism of action, combined with a favorable selectivity profile that enhances tolerability, underpins its clinical success and solidifies its role as a first-line agent in acne therapy. The experimental frameworks provided herein offer a robust basis for further research into the nuanced effects of this compound and the development of next-generation retinoid-based therapeutics.

References

Adapalene's Role in Modulating Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, is a potent modulator of cellular proliferation and differentiation. While clinically established for the treatment of acne vulgaris, its intricate molecular mechanisms of action, particularly its anti-proliferative effects, have garnered significant interest in oncological research. This technical guide provides an in-depth exploration of this compound's core functions in regulating cell growth, detailing its interaction with nuclear receptors, its impact on cell cycle progression, and its influence on key signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's biological activities.

Introduction

This compound is a naphthoic acid derivative with high affinity for specific retinoic acid receptors (RARs), primarily RAR-β and RAR-γ.[1][2] This selective binding profile distinguishes it from other retinoids and is central to its mechanism of action.[3] By interacting with these nuclear receptors, this compound can modulate the transcription of target genes involved in cellular differentiation, proliferation, and inflammation. While its role in normalizing keratinocyte differentiation is well-documented in dermatology, emerging evidence highlights its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent. This guide will dissect the molecular underpinnings of this compound's effects on cellular proliferation.

Molecular Mechanism of Action

This compound exerts its effects by binding to the nuclear retinoic acid receptors RAR-β and RAR-γ. This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR). The this compound-RAR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding modulates gene transcription, leading to downstream effects on cellular processes. Unlike first-generation retinoids, this compound does not bind to cellular retinoic acid-binding proteins (CRABPs), which may allow for more consistent nuclear concentrations.

Modulation of Cellular Proliferation

This compound has demonstrated significant anti-proliferative activity in a variety of cell types, including keratinocytes and numerous cancer cell lines. This inhibition of cell growth is a key aspect of its therapeutic effects in both dermatological and oncological contexts.

Inhibition of Cancer Cell Growth

Numerous studies have reported the potent inhibitory effects of this compound on the proliferation of various cancer cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Reference |

| RM-1 | Prostate Cancer | 8.23 | 24 | |

| 3.08 | 48 | |||

| AMO1 | Multiple Myeloma | 1.76 ± 0.39 | 72 | |

| JJN3 | Multiple Myeloma | 9.10 ± 1.85 | 72 | |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 ± 0.46 | 72 | |

| CEM/ADR5000 | Multidrug-Resistant T-ALL | 2.30 ± 0.09 | 72 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.54 | Not Specified | |

| 21.18 | Not Specified | |||

| MDA-MB-468 | Triple-Negative Breast Cancer | 17.57 | Not Specified | |

| 18.75 | Not Specified | |||

| 4T1 | Murine Triple-Negative Breast Cancer | 14.7 | Not Specified | |

| 13.43 | Not Specified | |||

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 24.28 | Not Specified | |

| 25.36 | Not Specified |

Effects on Proliferation Markers

The anti-proliferative effects of this compound are further substantiated by its ability to reduce the expression of key proliferation markers such as Ki-67. In a study using a mouse model of prostate cancer bone metastasis with RM-1 cells, treatment with this compound resulted in a significant dose-dependent reduction in the expression of Ki-67 in tumor tissues.

Impact on Cell Cycle Regulation

A primary mechanism through which this compound inhibits cellular proliferation is by inducing cell cycle arrest. This prevents cells from progressing through the cell cycle and ultimately leads to a reduction in cell number.

Induction of Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. A common finding is the induction of S-phase or G2/M-phase arrest.

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0/G1 Phase (%) | Time Point (h) | Reference |

| RM-1 | Control | 28.7 | 12 | ||||

| 1.25 µM this compound | 36.7 | 12 | |||||

| 2.5 µM this compound | 44.9 | 12 | |||||

| 5 µM this compound | 61.2 | 12 | |||||

| Control | 12.6 | 24 | |||||

| 1.25 µM this compound | 35.5 | 24 | |||||

| 2.5 µM this compound | 61.1 | 24 | |||||

| 5 µM this compound | 70.9 | 24 | |||||

| AMO1 | Control (DMSO) | 48 | |||||

| 0.5 x IC50 this compound | Increased | Increased | 48 | ||||

| 1 x IC50 this compound | Increased | Increased | 48 | ||||

| 2 x IC50 this compound | Increased | Increased | 48 | ||||

| Control (DMSO) | 72 | ||||||

| 0.5 x IC50 this compound | Increased | Increased | 72 | ||||

| 1 x IC50 this compound | Increased | Increased | 72 | ||||

| 2 x IC50 this compound | Increased | Increased | 72 |

Regulation of Cell Cycle Proteins

This compound's ability to induce cell cycle arrest is mediated by its influence on the expression and activity of key cell cycle regulatory proteins. In colorectal cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2). In prostate cancer cells, this compound treatment leads to a dose-dependent decrease in the expression of Cyclin A2, Cyclin E1, and CDK2, while increasing the expression of p21.

Signaling Pathways Modulated by this compound

The effects of this compound on cellular proliferation are orchestrated through the modulation of specific signaling pathways.

RAR/RXR Signaling Pathway

The canonical pathway for this compound's action is through the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) signaling cascade.

Caption: this compound RAR/RXR Signaling Pathway.

DNA Damage Response Pathway

In some cancer cells, this compound has been shown to induce DNA damage, leading to the activation of the DNA damage response pathway. This can result in S-phase arrest and subsequent apoptosis.

Caption: this compound-induced DNA Damage Response.

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caption: CCK-8 Assay Workflow.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells following this compound treatment.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Recovery: Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fixation and Staining:

-

Wash the colonies gently with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

-

Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the supernatant. Wash the cell pellet with 5 mL of PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of 100 µg/mL PI solution to the cell suspension.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: Use cell cycle analysis software to deconvolve the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for the detection of specific proteins involved in cell cycle regulation.

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, p21, Cyclin A, Cyclin E) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound's role in modulating cellular proliferation is multifaceted, involving the selective activation of RAR-β and RAR-γ, leading to the transcriptional regulation of genes that control cell cycle progression and apoptosis. Its ability to induce cell cycle arrest, particularly in the S and G2/M phases, and to modulate the expression of key cell cycle proteins underscores its potent anti-proliferative activity. The signaling pathways, including the canonical RAR/RXR pathway and the DNA damage response pathway, provide a framework for understanding its molecular actions. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound in hyperproliferative disorders and cancer. Further research is warranted to fully elucidate its complex mechanisms and to explore its clinical utility beyond dermatology.

References

Adapalene's Selective Binding Affinity for RAR-β and RAR-γ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of adapalene for the retinoic acid receptor (RAR) subtypes RAR-β and RAR-γ. This compound, a third-generation synthetic retinoid, exhibits a distinct binding profile that underpins its clinical efficacy and favorable tolerability in the treatment of acne vulgaris. This document provides a comprehensive overview of its receptor selectivity, the experimental methods used to determine binding affinity, and the subsequent signaling pathways activated.

Quantitative Binding Affinity of this compound for RAR-β and RAR-γ

This compound demonstrates a marked selectivity for retinoic acid receptor subtypes RAR-β and RAR-γ over RAR-α. This preferential binding is a key factor in its mechanism of action and contributes to its reduced side-effect profile compared to less selective retinoids. The binding affinity is typically quantified by determining the half-maximal effective concentration (AC50) or the inhibitory constant (Ki).

| Compound | Receptor Subtype | Binding Affinity (AC50) |

| This compound | RAR-β | 2.2 nM[1] |

| This compound | RAR-γ | 9.3 nM[1] |

AC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of this compound to RAR subtypes is determined using a radioligand competition binding assay. This technique measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Materials and Reagents

-

Receptor Source: Recombinant human RAR-β and RAR-γ ligand-binding domains (LBDs) expressed in a suitable system (e.g., insect cells).

-

Radioligand: A high-affinity radiolabeled retinoid, such as [³H]-all-trans retinoic acid ([³H]-ATRA).

-

Unlabeled Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors and other stabilizing agents.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

96-well Plates: For conducting the assay.

-

Filter Mats: Glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Step-by-Step Procedure

-

Receptor Preparation: The recombinant RAR-β or RAR-γ LBDs are diluted to a predetermined concentration in the assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand ([³H]-ATRA).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The diluted receptor preparation.

-

-

Incubation: The plate is incubated at 4°C for a sufficient period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the receptor-ligand complexes, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filter mats are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. A competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

This compound's biological effects are mediated through its interaction with RAR-β and RAR-γ, which function as ligand-activated transcription factors. Upon binding this compound, the receptor undergoes a conformational change, leading to the modulation of gene expression.

RAR-γ Signaling Pathway in Keratinocytes

In the epidermis, RAR-γ is the predominant RAR subtype.[1][2] this compound's effects on keratinocyte differentiation and inflammation are primarily mediated through this receptor.

-

Binding and Heterodimerization: this compound enters the keratinocyte and binds to RAR-γ in the nucleus. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).

-

RARE Binding: The this compound-RAR-γ/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

-

Gene Transcription Modulation: This binding modulates the transcription of genes involved in:

-

Keratinocyte Differentiation: Normalizing the expression of proteins involved in the cornification process, such as loricrin and involucrin. This helps to reduce microcomedone formation.[3]

-

Anti-inflammation: Inhibiting the transcription factor Activator Protein-1 (AP-1) and down-regulating the expression of Toll-like receptor 2 (TLR-2), thereby reducing the inflammatory response to Cutibacterium acnes.

-

RAR-β Signaling Pathway

While RAR-β is not significantly expressed in human keratinocytes, it is present in dermal fibroblasts. This compound's binding to RAR-β in these cells may contribute to its overall effects on the skin, potentially influencing the dermal matrix and contributing to the overall improvement of skin health. The general mechanism of action is similar to that of RAR-γ, involving heterodimerization with RXR and modulation of target gene expression.

References

Adapalene's Off-Label Frontier: A Technical Guide to Emerging Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, is firmly established in the dermatological armamentarium for the treatment of acne vulgaris. Its selective affinity for retinoic acid receptors (RARs) β and γ affords a favorable tolerability profile compared to older retinoids. Beyond its approved indication, a growing body of research is uncovering the therapeutic potential of this compound in a variety of off-label applications. This technical guide synthesizes the current state of research into these emerging uses, providing a detailed overview of clinical findings, experimental methodologies, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the expanded therapeutic utility of this compound.

Introduction: The Versatility of a Selective Retinoid

This compound's established mechanism of action involves the normalization of follicular epithelial cell differentiation, thereby preventing the formation of microcomedones, the precursors to acne lesions.[1] Its lipophilic nature allows for effective penetration into the hair follicle.[1] Furthermore, this compound exhibits anti-inflammatory properties by suppressing polymorphonuclear lymphocyte chemotaxis and down-regulating pathways associated with inflammation.[1][2] These properties, initially leveraged for acne treatment, are now being explored in a broader range of dermatological conditions. This guide will delve into the off-label applications of this compound in photoaging, pigmentary disorders, actinic keratoses, and cutaneous warts, presenting the available quantitative data, experimental protocols, and the relevant signaling pathways.

Off-Label Therapeutic Application: Photoaging

The use of this compound in the treatment of photoaged skin is a promising area of investigation, with studies demonstrating improvements in fine lines, wrinkles, and overall skin texture.[3]

Quantitative Data Summary

| Study | This compound Concentration | Comparator | Treatment Duration | Key Efficacy Endpoints | Outcome |

| Bagatin et al. (2018) | 0.3% Gel | Tretinoin 0.05% Cream | 24 weeks | Non-inferior efficacy in improving global cutaneous photoaging, periorbital wrinkles, and ephelides/melanosis. | This compound 0.3% gel demonstrated non-inferior efficacy to tretinoin 0.05% cream with a similar safety profile. |

| Herane et al. (2012) | 0.3% Gel | Open-label | 6 months | Reduction in mean severity score of forehead, periorbital, and perioral wrinkles; improvement in melanin, transepidermal water loss, and hydration. | Significant reduction in wrinkles (forehead: 40%, periorbital: 52%, perioral: 29%) and improvement in skin tone and hydration. |

| Anonymous (2025) | 0.1% Cream | No treatment | 6 months | Decrease in mean total Skin Ageing Score (SAS); improvement in pigmentation and wrinkles. | Significant decrease in total SAS in the this compound group compared to the control group. |

Experimental Protocols

2.2.1 Study Design: Randomized Controlled Trial (Bagatin et al., 2018)

-

Objective: To evaluate the non-inferiority of this compound 0.3% gel compared to tretinoin 0.05% cream for the treatment of cutaneous photoaging.

-

Participants: Subjects with mild to moderate cutaneous photoaging.

-

Intervention: Participants were randomized to receive either this compound 0.3% gel or tretinoin 0.05% cream, applied once daily in the evening to the entire face for 24 weeks.

-

Assessments:

-

Clinical Evaluation: Global cutaneous photoaging, periorbital wrinkles, and ephelides/melanosis were assessed at baseline and subsequent follow-up visits.

-

Instrumental Analysis: Skin hydration and transepidermal water loss were measured.

-

Histopathology: Skin biopsies were taken from a subset of participants at baseline and at the end of the study to evaluate changes in the epidermis and dermis.

-

-

Statistical Analysis: Non-inferiority was assessed by comparing the confidence intervals of the differences in efficacy endpoints between the two treatment groups.

2.2.2 Study Design: Open-Label, Single-Arm Study (Herane et al., 2012)

-

Objective: To evaluate the efficacy and safety of this compound 0.3% gel in women with facial photoaging.

-

Participants: 40 Latin American women with signs of facial photoaging.

-

Intervention: Application of this compound 0.3% gel to the entire face once daily for 6 months.

-

Assessments:

-

Clinical Severity Grading: Wrinkles were graded at baseline, week 12, and week 24.

-

Biophysical Measurements: Transepidermal water loss, hydration, and elasticity were measured using a Cutometer MPA 580.

-

Imaging: General skin tone and the number of wrinkles were evaluated using the VISIA® Complexion Analysis System.

-

Ultrasonography: Changes in skin thickness were measured.

-

-

Statistical Analysis: Changes from baseline in the assessed parameters were analyzed using appropriate statistical tests.

Signaling Pathway: this compound in Photoaging

This compound's effects on photoaged skin are mediated through its binding to RAR-β and RAR-γ, which leads to the modulation of gene expression. This results in increased keratinocyte proliferation and differentiation, leading to epidermal thickening and a smoother skin texture. Furthermore, retinoids are known to stimulate collagen synthesis and reduce the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin.

Off-Label Therapeutic Application: Pigmentary Disorders

This compound has shown efficacy in treating various pigmentary disorders, including solar lentigines and acanthosis nigricans, by promoting keratinocyte turnover and potentially influencing melanogenesis.

Quantitative Data Summary

| Study | Condition | This compound Concentration | Comparator | Treatment Duration | Key Efficacy Endpoints | Outcome |

| Kang et al. (2003) | Solar Lentigines | 0.1% & 0.3% Gel | Vehicle Gel | 9 months | Lightening of solar lentigines. | Significantly more patients in the this compound groups (57% for 0.1%, 59% for 0.3%) had lighter lesions compared to the vehicle group (36%). |

| Anonymous (2014) | Childhood Acanthosis Nigricans | 0.1% Gel | Placebo Gel | 4 weeks | Reduction in skin darkening. | Significant improvement in skin color on the this compound-treated side. |

Experimental Protocols

3.2.1 Study Design: Randomized, Controlled, Investigator-Masked Study (Kang et al., 2003)

-

Objective: To determine the safety and efficacy of this compound gel in treating actinic keratoses and solar lentigines.

-

Participants: 90 Caucasian patients with actinic keratoses and solar lentigines.

-

Intervention: Patients were randomized to apply either this compound gel (0.1% or 0.3%) or its vehicle gel daily for 4 weeks, followed by twice-daily applications for up to 9 months.

-

Assessments:

-

Clinical Evaluation: The number and severity of solar lentigines were assessed at baseline and follow-up visits.

-

Histologic Evaluation: Skin biopsies were analyzed for changes in epidermal melanin.

-

-

Statistical Analysis: The proportion of patients with lighter lesions in each group was compared using appropriate statistical tests.

3.2.2 Study Design: Split-Neck Comparative Study (Anonymous, 2014)

-

Objective: To assess the efficacy of topical 0.1% this compound gel in treating childhood acanthosis nigricans.

-

Participants: Patients with childhood acanthosis nigricans.

-

Intervention: Patients applied this compound 0.1% gel to one side of the neck and a placebo gel to the other side daily for 4 weeks.

-

Assessments:

-

Visual Assessment: Skin color was evaluated by a physician.

-

Patient/Parent Global Evaluation: The overall improvement was assessed by the patient or their parents.

-

-

Statistical Analysis: The change in skin color on the this compound-treated side was compared to the placebo-treated side.

Signaling Pathway: this compound in Pigmentary Disorders

The mechanism by which this compound improves pigmentary disorders is thought to involve increased epidermal turnover, which facilitates the removal of melanin-laden keratinocytes. Additionally, retinoids may have a direct inhibitory effect on melanogenesis.

Off-Label Therapeutic Application: Actinic Keratoses

This compound has been investigated for the treatment of actinic keratoses (AKs), which are premalignant cutaneous lesions. The mechanism is thought to involve the normalization of keratinocyte differentiation and proliferation.

Quantitative Data Summary

| Study | This compound Concentration | Comparator | Treatment Duration | Key Efficacy Endpoints | Outcome |

| Kang et al. (2003) | 0.1% & 0.3% Gel | Vehicle Gel | 9 months | Mean reduction in the number of actinic keratoses. | This compound 0.3% gel led to a mean reduction of 2.5 AKs, while the 0.1% gel led to a reduction of 0.5 AKs. The vehicle group showed an increase of 1.5 AKs. |

Experimental Protocol

4.2.1 Study Design: Randomized, Controlled, Investigator-Masked Study (Kang et al., 2003)

-

Objective: To assess the safety and efficacy of this compound gel in the treatment of actinic keratoses and solar lentigines.

-

Participants: 90 Caucasian patients with both actinic keratoses and solar lentigines.

-

Intervention: Patients were randomized to receive daily applications of either this compound gel (0.1% or 0.3%) or a vehicle gel for 4 weeks, with the option to increase to twice-daily applications for the remainder of the 9-month study.

-

Assessments:

-

Lesion Counts: The number of actinic keratoses was counted at baseline and at each follow-up visit.

-

Histologic Evaluation: Biopsies were performed to assess for changes in cellular atypia.

-

-

Statistical Analysis: The mean change in the number of actinic keratoses from baseline was compared between the treatment groups.

Experimental Workflow: Actinic Keratosis Clinical Trial

Off-Label Therapeutic Application: Cutaneous Warts

The keratolytic and antiproliferative properties of this compound make it a candidate for the treatment of cutaneous warts, which are caused by the human papillomavirus (HPV).

Quantitative Data Summary

| Study | Wart Type | this compound Concentration | Comparator | Treatment Duration | Key Efficacy Endpoints | Outcome | | :--- | :--- | :--- | :--- | :--- | :--- | | Gupta et al. (2015) | Plantar Warts | 0.1% Gel | Cryotherapy | Until clearance | Time to complete clearance of warts. | this compound group had a significantly shorter time to clearance (mean 36.71 days) compared to the cryotherapy group (mean 52.17 days). | | Maj et al. (2022) | Plantar Warts | 0.1% Gel | Cryotherapy | 8 weeks | Complete resolution of warts. | 90% of patients in the this compound group achieved complete resolution compared to 66.66% in the cryotherapy group. | | Al-Hilo (2013) | Plane Warts | 0.1% Gel | Open-label | 8 weeks | Response rate based on the number of lesions. | 94% of patients showed a significant to excellent cure rate after 8 weeks of treatment. |

Experimental Protocols

5.2.1 Study Design: Randomized Comparative Open Trial (Gupta et al., 2015)

-

Objective: To evaluate the efficacy of topical this compound under occlusion compared to cryotherapy for the treatment of plantar warts.

-

Participants: 50 patients with a total of 424 plantar warts.

-

Intervention: Patients were randomized into two groups. Group A applied this compound 0.1% gel under occlusion daily. Group B received cryotherapy every two weeks.

-

Assessments: Patients were evaluated weekly until complete clearance of all warts. The time to clearance was the primary endpoint.

-

Statistical Analysis: The mean time to clearance between the two groups was compared using a t-test.

5.2.2 Study Design: Open Therapeutic Trial (Al-Hilo, 2013)

-

Objective: To evaluate the efficacy and tolerability of topical this compound gel 0.1% for the treatment of plane warts.

-

Participants: 50 patients with plane warts.

-

Intervention: Patients applied this compound gel 0.1% twice daily for 4 weeks. If the response was partial or absent, treatment was continued for another 4 weeks.

-

Assessments: The response was evaluated based on the reduction in the number of lesions at 4 and 8 weeks.

-

Statistical Analysis: The response rates were analyzed based on the number and duration of lesions.

Signaling Pathway: this compound in Cutaneous Warts

The therapeutic effect of this compound on warts is likely due to its ability to normalize keratinocyte differentiation and inhibit the proliferation of HPV-infected keratinocytes. Retinoids can also induce apoptosis, which may contribute to the resolution of viral lesions.

Conclusion and Future Directions

The off-label use of this compound presents a significant opportunity to address a range of dermatological conditions beyond acne. The existing research, summarized in this guide, provides a strong foundation for its application in photoaging, pigmentary disorders, actinic keratoses, and cutaneous warts. The quantitative data from clinical trials consistently demonstrates efficacy, and the favorable tolerability profile of this compound makes it an attractive therapeutic option.

Future research should focus on larger, multicenter, randomized controlled trials to further validate these preliminary findings and to establish optimal treatment protocols, including concentration, frequency of application, and duration of therapy for each specific condition. Furthermore, a deeper investigation into the molecular mechanisms underlying this compound's therapeutic effects in these off-label indications will be crucial for identifying new therapeutic targets and for the development of novel retinoid-based therapies. The exploration of this compound's potential in combination with other therapeutic modalities also warrants further investigation. As our understanding of the multifaceted actions of this compound continues to grow, so too will its role in the management of a diverse array of skin disorders.

References

An In-depth Technical Guide to the Comedolytic Properties of Adapalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene, a third-generation synthetic retinoid, has established itself as a cornerstone in the topical treatment of acne vulgaris. Its efficacy is largely attributed to its potent comedolytic properties, which involve the normalization of follicular keratinization and the reduction of microcomedone formation, the precursor to all acne lesions. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental data, and detailed protocols for evaluating the comedolytic effects of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of acne pathogenesis and the development of novel dermatological therapies.

Introduction

Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit, characterized by the formation of comedones (blackheads and whiteheads), papules, pustules, nodules, and cysts. A key initiating event in the development of acne is follicular hyperkeratinization, leading to the formation of a microcomedone. This compound, a naphthoic acid derivative, selectively targets the underlying pathophysiology of comedogenesis. Unlike earlier generation retinoids, this compound exhibits a favorable tolerability profile, making it a preferred therapeutic option. This guide delves into the molecular and cellular basis of this compound's comedolytic action, supported by quantitative data from clinical and preclinical studies.

Mechanism of Action: Targeting the Core of Comedogenesis

This compound's comedolytic activity is mediated through its selective agonism of Retinoic Acid Receptors (RARs), specifically RARβ and RARγ, which are abundant in the epidermis.[1][2] Upon binding, this compound induces a conformational change in the RAR, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This this compound-RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

This targeted gene regulation leads to a cascade of cellular events that collectively contribute to this compound's comedolytic effect:

-

Normalization of Keratinocyte Differentiation: this compound influences the expression of key markers of keratinocyte differentiation, such as Keratin 1 (K1), Keratin 10 (K10), loricrin, and filaggrin. By promoting a normal pattern of differentiation, it prevents the abnormal cohesion and accumulation of keratinocytes within the follicle that leads to microcomedone formation.[3]

-

Inhibition of Keratinocyte Proliferation: this compound has been shown to inhibit the proliferation of keratinocytes, further reducing the cellular debris that can clog pores.

-

Anti-inflammatory Effects: Beyond its direct effects on keratinocytes, this compound also exhibits anti-inflammatory properties by inhibiting the transcription factor Activator Protein-1 (AP-1) and down-regulating the expression of Toll-like receptor 2 (TLR-2), both of which are involved in the inflammatory cascade of acne. It has also been shown to reduce the expression of pro-inflammatory chemokines like CCL2 and CCL27.

Signaling Pathway of this compound

References

- 1. The efficacy and safety of this compound gel 0.3% in the treatment of acne vulgaris: A randomized, multicenter, investigator-blinded, controlled comparison study versus this compound gel 0.1% and vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Adapalene: A Third-Generation Retinoid's Emerging Role in Oncology and Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adapalene, a third-generation synthetic retinoid, is a well-established and FDA-approved topical treatment for acne vulgaris[1][2][3]. Characterized by its stable chemical structure and selective affinity for retinoid acid receptors (RARs), particularly RARβ and RARγ, this compound offers a favorable tolerability profile compared to earlier retinoids[4][5]. Beyond its dermatological applications, a growing body of preclinical evidence illuminates its potential as a repurposed therapeutic agent in oncology and neuroprotection. In various cancers, this compound demonstrates potent anti-proliferative, pro-apoptotic, and anti-metastatic effects by modulating critical signaling pathways involved in cell cycle control and DNA damage response. Concurrently, emerging research highlights its neuroprotective capabilities, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where it has been shown to activate retinoid signaling in the central nervous system, improve motor performance, and extend lifespan in animal models. This technical guide synthesizes the current preclinical data on this compound's anti-cancer and neuroprotective properties, detailing its mechanisms of action, relevant experimental data, and key methodologies to inform future research and drug development efforts.

Introduction: The Pharmacology of this compound

This compound is a naphthoic acid derivative that functions as a selective agonist for retinoic acid receptors RARβ and RARγ. Upon entering a cell, this compound binds to these nuclear receptors. This complex then heterodimerizes with a retinoid X receptor (RXR) and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This action modulates gene transcription, leading to the normalization of cellular differentiation and proliferation. This mechanism is the basis for its comedolytic and anti-inflammatory effects in the treatment of acne. Its chemical stability, particularly against photodegradation, and its ability to be used in combination with other agents like benzoyl peroxide, represent significant advantages over older retinoids. These properties, combined with its influence on fundamental cellular processes, provide a strong rationale for investigating its therapeutic potential beyond dermatology.

Anti-Cancer Potential of this compound

Preclinical studies have demonstrated this compound's efficacy against a range of malignancies, including multiple myeloma, leukemia, melanoma, prostate, breast, colorectal, and ovarian cancers. Its anti-cancer activity is multifaceted, primarily involving the induction of cell cycle arrest, apoptosis, and DNA damage.

Mechanisms of Anti-Cancer Action

This compound exerts its anti-neoplastic effects through several key mechanisms:

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, predominantly in the S-phase or G2/M phase, in various cancer cell lines. This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), such as CDK2, which are critical for cell cycle progression.

-

Induction of Apoptosis: The compound effectively triggers programmed cell death. A key mechanism is the modulation of the Bax/Bcl-2 protein ratio, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby disrupting the mitochondrial membrane potential and activating caspase cascades.

-

DNA Damage Response: this compound can induce DNA damage in cancer cells, which subsequently activates tumor suppressor pathways. This leads to the upregulation of proteins like p53 and p21, further contributing to cell cycle arrest and apoptosis.

-

Inhibition of c-MYC: In hematological malignancies like multiple myeloma, this compound has been identified as a potent inhibitor of the c-MYC proto-oncogene, reducing its expression and transcriptional activity in a dose-dependent manner.

-

Generation of Reactive Oxygen Species (ROS): In combination with other chemotherapeutic agents, this compound can enhance the accumulation of intracellular ROS, leading to increased oxidative stress and caspase-dependent apoptosis.

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-cancer effects of this compound have been quantified in numerous studies across various cancer types.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| Multiple Myeloma | AMO1 | 1.76 ± 0.39 | |

| Bladder Cancer | Panel of 5 lines | Mean: 6.84 (2D culture) | |

| Mean: 14.01 (3D culture) | |||

| Ovarian Cancer | ES-2 | 10.36 | |

| HOV-7 | 10.81 | ||

| Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468 | Synergistic effect with GDC-0941 |

| Colorectal Cancer | LoVo, DLD1 | G1 arrest at 3-30 µM | |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference(s) |

|---|---|---|---|

| Bladder Cancer (1218L PDX) | This compound + Cisplatin | 78% tumor growth inhibition | |

| This compound alone | 59% tumor growth inhibition | ||

| Colorectal Cancer (DLD1 Xenograft) | 15-100 mg/kg (p.o.) for 21 days | Significant reduction in tumor weight and volume | |

| Multiple Myeloma (Zebrafish Xenograft) | Treatment with this compound | Impeded tumor growth |

| Prostate Cancer (Mouse Model) | Treatment with this compound | Effectively inhibited tumor growth and bone destruction | |

Signaling Pathways in this compound's Anti-Cancer Activity

The molecular interactions underlying this compound's anti-cancer effects can be visualized through its primary signaling cascades.

Caption: this compound's primary anti-cancer signaling mechanism.

Key Experimental Protocols

Cell Viability Assay (CCK-8/Resazurin):

-

Seed cancer cells (e.g., RM-1, AMO1) in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-5 µM) for specified time points (e.g., 24, 48, 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) or resazurin solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry):

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

-

Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with this compound for the desired duration (e.g., 24 or 48 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-APC and propidium iodide (PI) to the cells and incubate for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-